Limited Public Quantitative Data – A Critical Procurement Consideration
A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) reveals a significant absence of publicly reported quantitative bioactivity data (e.g., IC50, Ki, EC50) or comparative photophysical parameters (e.g., thermal fade rates, quantum yields) specifically for 2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one. Available data pertains to structurally distinct naphthopyran analogs [1] and is not directly transferable. This lack of high-strength, comparator-based evidence is a material fact for scientific and procurement decision-making.
| Evidence Dimension | Availability of peer-reviewed quantitative bioactivity data |
|---|---|
| Target Compound Data | 0 reported IC50/Ki/EC50 values in ChEMBL, BindingDB, or PubMed for this specific compound. |
| Comparator Or Baseline | Naphthopyran class: Various analogs with reported IC50 values ranging from sub-nanomolar to triple-digit micromolar in diverse assays [1]. |
| Quantified Difference | N/A – Data unavailable for target compound. |
| Conditions | Literature and database review conducted April 2026. |
Why This Matters
Procurement of this compound should be predicated on its intended use as a structural analog for SAR exploration or as a scaffold for further functionalization, rather than on expectations of pre-validated, target-specific activity.
- [1] New naphthopyran analogues of LY290181 as potential tumor vascular-disrupting agents. European Journal of Medicinal Chemistry. 2019; 161: 559-580. View Source
